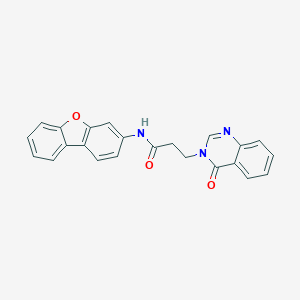
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3,4,5-trimethoxyaniline as the primary starting materials.
Condensation Reaction: The first step involves the condensation of 2-chlorobenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the quinazolinone core structure.
Final Product Formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the quinazolinone core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties compared to the parent compound.
科学研究应用
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(3,4,5-trimethoxyphenyl)-4(3H)-quinazolinone
- 3-(2-chlorophenyl)-4(3H)-quinazolinone
- 2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
3-(2-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the chlorophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its interactions with specific molecular targets, leading to its unique biological activities.
属性
分子式 |
C23H21ClN2O4 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21ClN2O4/c1-28-19-12-14(13-20(29-2)21(19)30-3)22-25-17-10-6-4-8-15(17)23(27)26(22)18-11-7-5-9-16(18)24/h4-13,22,25H,1-3H3 |
InChI 键 |
RLGHQKWZPQUGQE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-phenoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B299402.png)
![N,N-DIETHYL-2-[3'-(4-METHYLPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]ACETAMIDE](/img/structure/B299403.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B299404.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299409.png)
![1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299410.png)

![N-dibenzo[b,d]furan-3-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B299414.png)

![N-(2,3-dichlorophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299421.png)
![N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B299423.png)
![Ethyl 3-[(3,4-dichlorobenzoyl)amino]phenylcarbamate](/img/structure/B299425.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299427.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B299428.png)
